3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose
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Overview
Description
Synthesis Analysis
The synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose involves key steps such as the formation of beta-mannosidic linkage through 1-O-alkylation and glycosylation reactions. Kaur and Hindsgaul (1991) described a simple synthesis method using octyl iodide and acetobromomannose for glycosylation, demonstrating its utility as an acceptor for N-acetylglucosaminyltransferase-I activity (Kaur & Hindsgaul, 1991). Another significant synthesis approach involves the use of chemical synthesis for creating enzyme substrates and reference standards in studies related to the biosynthesis of N-linked oligosaccharides (Hällgren & Hindsgaul, 1994).
Molecular Structure Analysis
The molecular structure of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose has been elucidated through various analytical techniques, including X-ray crystallography. Srikrishnan, Chowdhary, and Matta (1989) determined the crystal and molecular structure of a related mannosyl disaccharide, providing insights into the conformations and intermolecular interactions within these molecules (Srikrishnan, Chowdhary, & Matta, 1989).
Scientific Research Applications
1. Synthesis and Reactivity
The research by Crich and Sharma (2008) demonstrates the selective formation of C-glycosides from 2,3-Di-O-benzyl-4,6-O-benzylidene-thiohexopyranosides, a related compound to 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose, showing the importance of these compounds in stereoselective synthesis (Crich & Sharma, 2008).
2. Binding and Structural Analysis
Sayers and Prestegard (2002) studied the conformation of a trimannoside, including this compound, bound to mannose-binding protein. This research highlights the structural details and conformational changes in this sugar when interacting with proteins, crucial for understanding protein-carbohydrate interactions (Sayers & Prestegard, 2002).
3. Lectin-Carbohydrate Interaction Studies
Mandal et al. (1994) investigated the binding specificity of concanavalin A with 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose, revealing insights into the lectin's extended binding site and carbohydrate interactions, essential for understanding lectin function and designing lectin inhibitors (Mandal et al., 1994).
4. Glycosylation Reactions
Kaur and Hindsgaul (1991) focused on the synthesis of octyl 3,6-Di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its role as an acceptor in N-acetylglucosaminyltransferase-I assays. This study underscores the compound's utility in biochemical synthesis and enzyme activity studies (Kaur & Hindsgaul, 1991).
5. Synthesis of Complex Carbohydrates
Mukherjee et al. (2000) conducted a study involving the synthesis of complex carbohydrates including this compound. This research provides valuable information for the synthesis of complex carbohydrates and their potential applications in various biological studies (Mukherjee et al., 2000).
Mechanism of Action
Target of Action
3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose, also known as 2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol, is a glycoside compound . It is frequently utilized in glycobiology research to investigate carbohydrate-protein interactions and enzymatic activities . .
Result of Action
It is known to be an inhibitor of phage g13 , suggesting it may have antiviral properties.
properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZMZIMBDAXZCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392999 |
Source
|
Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121123-33-9 |
Source
|
Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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